1-(Isopropylsulfonyl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with an isopropylsulfonyl group. The piperazine moiety is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions, which contributes to its diverse biological activities and applications in medicinal chemistry. The structure can be denoted as follows:
The isopropylsulfonyl group enhances the compound's solubility and reactivity, making it a valuable scaffold in drug design and synthesis.
While the compound can be purchased from chemical suppliers like GlpBio, the product descriptions are typically limited to information such as CAS number, chemical structure, and intended use for research purposes only [].
Based on the chemical structure of 1-(Isopropylsulfonyl)piperazine, it might possess properties relevant to various research areas, including:
Research indicates that 1-(Isopropylsulfonyl)piperazine exhibits significant biological activities, particularly in the fields of pharmacology and toxicology. Its derivatives have been shown to possess:
The synthesis of 1-(Isopropylsulfonyl)piperazine can be achieved through several methods:
1-(Isopropylsulfonyl)piperazine finds applications across various fields:
Interaction studies involving 1-(Isopropylsulfonyl)piperazine focus on its binding affinity and efficacy against various biological targets:
Several compounds share structural similarities with 1-(Isopropylsulfonyl)piperazine, each exhibiting unique properties:
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 1-Methylpiperazine | Methyl substitution on piperazine | Antidepressant effects |
| 1-(4-Fluorophenyl)piperazine | Fluorine substitution on phenyl ring | Anticancer activity |
| 1-(Benzyl)piperazine | Benzyl group attached to piperazine | Antimicrobial properties |
| 1-(Phenylsulfonyl)piperazine | Phenylsulfonyl substitution | Potential anti-inflammatory effects |
These compounds highlight the versatility of the piperazine scaffold in medicinal chemistry, demonstrating how modifications can lead to diverse biological activities.
1-(Isopropylsulfonyl)piperazine exhibits a distinctive molecular architecture comprising a six-membered piperazine ring substituted with an isopropylsulfonyl group at the nitrogen-1 position [1] [2]. The compound possesses the molecular formula C₇H₁₆N₂O₂S and features a canonical SMILES notation of CC(C)S(=O)(=O)N1CCNCC1 [3]. The structural framework consists of alternating nitrogen atoms at positions 1 and 4 of the piperazine ring, with the isopropylsulfonyl substituent creating a tertiary amine at position 1 while maintaining a secondary amine at position 4 [4].
The three-dimensional geometry of the molecule is characterized by the tetrahedral arrangement around the sulfur atom within the sulfonyl group, with sulfur-oxygen double bonds exhibiting typical sulfonyl bond characteristics [5]. The piperazine ring adopts the energetically favorable chair conformation, analogous to cyclohexane derivatives, which minimizes steric interactions and maintains optimal bond angles close to the ideal tetrahedral value of 109.5 degrees [6] [7]. This conformation ensures that the isopropylsulfonyl substituent occupies an equatorial position, reducing unfavorable steric interactions with axial hydrogen atoms on the ring [8].
The InChI representation of the compound is InChI=1S/C7H16N2O2S/c1-7(2)12(10,11)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3, providing a standardized structural identifier [3]. The molecular geometry exhibits C₁ symmetry due to the presence of the asymmetric isopropyl group and the substitution pattern on the piperazine ring [1].
The conformational behavior of 1-(Isopropylsulfonyl)piperazine is governed by the chair conformation of the piperazine ring, which demonstrates remarkable stability compared to other six-membered heterocycles [7] [8]. In the chair conformation, all carbon-nitrogen bond angles approximate the ideal tetrahedral angle of 109.5 degrees, minimizing angle strain throughout the molecular framework [6]. The piperazine ring maintains nitrogen-carbon-carbon bond angles within the range of 108-111 degrees, consistent with sp³ hybridization at both nitrogen and carbon centers [9].
The sulfonyl group exhibits characteristic bond angles with the sulfur-oxygen bonds oriented at approximately 119 degrees to each other, reflecting the tetrahedral geometry around the sulfur atom [5]. The nitrogen-sulfur-carbon bond angle in the isopropylsulfonyl moiety measures approximately 107 degrees, accommodating the steric demands of the branched isopropyl group [10]. The conformational flexibility of the molecule is primarily restricted to rotation around the nitrogen-sulfur bond and internal rotation within the isopropyl group [8].
Dynamic nuclear magnetic resonance studies of related piperazine derivatives indicate that chair-to-chair interconversion occurs with activation barriers ranging from 56 to 80 kilojoules per mole, depending on the nature and position of substituents [11] [8]. The presence of the electron-withdrawing sulfonyl group stabilizes the chair conformation by reducing electron density at the nitrogen atom, thereby increasing the energy barrier for ring inversion [12]. Temperature-dependent nuclear magnetic resonance analysis reveals that the compound maintains its chair conformation across a wide temperature range, with minimal population of alternative conformations such as boat or twist-boat forms [11].
The molecular formula of 1-(Isopropylsulfonyl)piperazine is definitively established as C₇H₁₆N₂O₂S, comprising seven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom [1] [2] [3]. However, there exists a discrepancy in reported molecular weights within the literature, with some sources citing 228.74 g/mol [13] while the majority of authoritative chemical databases consistently report 192.28 g/mol [1] [2] [14] [3]. The accurate molecular weight of 192.28 g/mol has been verified through multiple independent sources and aligns with the calculated mass based on the established molecular formula [1] [3].
The elemental composition analysis reveals that carbon constitutes 43.72% of the molecular weight, hydrogen accounts for 8.39%, nitrogen represents 14.57%, oxygen comprises 16.64%, and sulfur contributes 16.68% of the total molecular mass [3]. This composition reflects the significant contribution of heteroatoms to the overall molecular properties, influencing both physical characteristics and chemical reactivity patterns [5].
Table 1: Molecular Composition of 1-(Isopropylsulfonyl)piperazine
| Element | Number of Atoms | Atomic Weight (g/mol) | Contribution (%) |
|---|---|---|---|
| Carbon | 7 | 84.07 | 43.72 |
| Hydrogen | 16 | 16.13 | 8.39 |
| Nitrogen | 2 | 28.01 | 14.57 |
| Oxygen | 2 | 31.99 | 16.64 |
| Sulfur | 1 | 32.07 | 16.68 |
| Total | 28 | 192.28 | 100.00 |
1-(Isopropylsulfonyl)piperazine exists as a solid under standard temperature and pressure conditions, typically appearing as a white to off-white crystalline powder [1] [2]. The compound exhibits hygroscopic properties, readily absorbing moisture from atmospheric conditions, which necessitates careful storage protocols to maintain product integrity [15] [16]. The crystalline structure demonstrates moderate thermal stability, with the solid form remaining intact at room temperature while showing increased molecular mobility at elevated temperatures [17].
Specific melting and boiling point data for 1-(Isopropylsulfonyl)piperazine are not extensively documented in the available literature [1] [2]. However, comparative analysis with structurally related piperazine derivatives provides insight into the expected thermal behavior of this compound [18] [19]. The presence of the sulfonyl group typically elevates both melting and boiling points compared to unsubstituted piperazine derivatives due to increased intermolecular interactions and molecular weight [5].
Related compounds such as 1-(methylsulfonyl)piperazine and 1-(ethylsulfonyl)piperazine exhibit melting points in the range of 80-120 degrees Celsius, suggesting that 1-(Isopropylsulfonyl)piperazine likely falls within a similar temperature range [20] [21]. The boiling point is anticipated to exceed 200 degrees Celsius at standard atmospheric pressure, based on the molecular weight and functional group contributions [18]. Thermal analysis studies of related sulfonyl-piperazine derivatives indicate decomposition temperatures typically occur 20-50 degrees above the melting point, limiting the practical determination of accurate boiling points under normal conditions [17] [5].
The aqueous solubility of 1-(Isopropylsulfonyl)piperazine is influenced by the dual nature of its molecular structure, containing both hydrophilic sulfonyl and amino functionalities alongside the hydrophobic isopropyl group [13] [22]. The compound demonstrates moderate water solubility, with estimates suggesting concentrations exceeding 1000 milligrams per liter under standard conditions [23]. The sulfonyl group contributes significantly to aqueous solubility through its ability to form hydrogen bonds with water molecules and its dipolar character [24] [5].
The piperazine ring system enhances water solubility through the basic nitrogen atoms, which can undergo protonation in aqueous media to form positively charged species with increased hydrophilicity [22] [25]. Temperature-dependent solubility studies indicate that aqueous solubility increases substantially with elevated temperatures, following typical endothermic dissolution behavior observed in organic compounds [26]. The presence of the isopropyl group provides a moderate hydrophobic contribution that limits infinite water miscibility but does not significantly impair overall aqueous solubility [23].
1-(Isopropylsulfonyl)piperazine exhibits excellent solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide due to the polar sulfonyl functionality and hydrogen bonding capabilities of the piperazine nitrogens [13] [22]. The compound demonstrates good compatibility with moderately polar solvents including acetone, tetrahydrofuran, and ethyl acetate, making it suitable for various synthetic and purification procedures [1] [5]. Solubility in non-polar solvents such as hexane and diethyl ether is limited due to the predominant hydrophilic character of the molecule [27].
The isopropyl group provides sufficient lipophilic character to ensure moderate solubility in chlorinated solvents such as dichloromethane and chloroform, which are commonly employed in organic synthesis protocols [5]. Dimethylformamide and dimethyl sulfoxide serve as excellent solvents for the compound, facilitating high-concentration solutions required for chemical transformations [22]. The solvent compatibility profile makes 1-(Isopropylsulfonyl)piperazine amenable to standard organic chemistry purification techniques including recrystallization and column chromatography [1].
The solubility behavior of 1-(Isopropylsulfonyl)piperazine demonstrates marked pH dependence due to the presence of a basic nitrogen atom capable of protonation [22] [25]. Under acidic conditions (pH < 6), the compound exhibits enhanced aqueous solubility as the secondary nitrogen undergoes protonation to form a positively charged ammonium species with increased water affinity [28]. The pH-solubility profile follows a typical pattern for basic compounds, with maximum solubility observed at low pH values and decreased solubility approaching the compound's pKa [25].
At physiological pH (7.4), the solubility reflects the equilibrium between neutral and protonated forms, with the exact distribution depending on the specific pKa value of the compound [22] [29]. Alkaline conditions (pH > 9) favor the neutral form of the molecule, resulting in reduced aqueous solubility due to the decreased ionic character [28]. The pH-dependent solubility behavior has practical implications for formulation development and influences the compound's behavior in biological systems [22].
The acid-base properties of 1-(Isopropylsulfonyl)piperazine are primarily determined by the basicity of the unsubstituted nitrogen atom in the piperazine ring [25] [28]. The compound exhibits monoprotic base behavior, with the secondary nitrogen serving as the primary ionization site [29]. Based on comparative analysis with structurally related piperazine derivatives, the pKa value is estimated to fall within the range of 6.5-8.5, reflecting the electron-withdrawing influence of the sulfonyl substituent [28] [30].
The sulfonyl group significantly reduces the basicity of the substituted nitrogen compared to unsubstituted piperazine (pKa₁ = 9.73, pKa₂ = 5.35) by withdrawing electron density through both inductive and resonance effects [25] [30]. The ionization behavior follows a single-step protonation mechanism, with the Henderson-Hasselbalch equation accurately describing the pH-dependent distribution of neutral and protonated species [31]. At physiological pH (7.4), the compound exists as a mixture of neutral and protonated forms, with the exact ratio dependent on the specific pKa value [22] [29].
The ionization process involves the addition of a proton to the lone pair of electrons on the unsubstituted nitrogen, forming a positively charged ammonium ion [28]. This protonation significantly alters the physical and chemical properties of the molecule, including solubility, lipophilicity, and binding affinity to various targets [22]. Temperature effects on the pKa value are typically minimal for piperazine derivatives, with values remaining relatively constant across the physiologically relevant temperature range [25].